molecular formula C9H7N3O3 B1612205 3-(2-Nitrophenyl)isoxazol-5-amine CAS No. 887591-67-5

3-(2-Nitrophenyl)isoxazol-5-amine

Cat. No.: B1612205
CAS No.: 887591-67-5
M. Wt: 205.17 g/mol
InChI Key: ATHKBNBCSNXZHX-UHFFFAOYSA-N
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Description

3-(2-Nitrophenyl)isoxazol-5-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Nitrophenyl)isoxazol-5-amine typically involves the cycloaddition reaction of nitrile oxides with dipolarophiles. One common method is the reaction of 2-nitrobenzaldehyde with hydroxylamine to form the corresponding oxime, which is then converted to the nitrile oxide. The nitrile oxide undergoes a 1,3-dipolar cycloaddition with an appropriate dipolarophile to form the isoxazole ring .

Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-catalyzed reactions. recent trends focus on metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Nitrophenyl)isoxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(2-Nitrophenyl)isoxazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 3-(2-Nitrophenyl)isoxazol-5-amine is primarily due to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The isoxazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

  • 2-(3’-Pyridyl)-5-phenyloxazole
  • 2,5-Diphenyloxazole
  • 3-(2-(4-Methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one

Comparison: 3-(2-Nitrophenyl)isoxazol-5-amine is unique due to the presence of both the nitro group and the isoxazole ring, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-(2-nitrophenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c10-9-5-7(11-15-9)6-3-1-2-4-8(6)12(13)14/h1-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHKBNBCSNXZHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610160
Record name 3-(2-Nitrophenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887591-67-5
Record name 3-(2-Nitrophenyl)-5-isoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887591-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Nitrophenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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